Ecopipam (SCH 39166) is a selective dopamine D1 receptor antagonist. [, , , , , , , , , , , ]. It is classified as a benzazepine derivative and has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders [, , , , , , , ]. In scientific research, Ecopipam serves as a valuable tool for exploring the role of dopamine D1 receptors in various physiological and behavioral processes [, , , ].
Related Compounds
Bupropion
Relevance: Bupropion is discussed in two contexts relevant to Ecopipam. First, it is mentioned as an example of a centrally acting anti-obesity drug that targets monoamine systems, primarily affecting norepinephrine and dopamine []. Second, it is highlighted for its ability to reverse effort-related decision-making impairments induced by the vesicular monoamine transporter 2 (VMAT-2) inhibitor tetrabenazine, a model relevant to studying the motivational deficits observed in depression []. Ecopipam, while not an antidepressant, is also a dopamine antagonist and has shown some efficacy in treating motivational deficits.
Cocaine
Relevance: Multiple papers discuss the use of Ecopipam in the context of treating cocaine addiction. Research has shown that Ecopipam can attenuate the euphoric effects of cocaine [] and reduce self-reported cravings for cocaine [, ]. This suggests that Ecopipam's dopamine D1 receptor antagonism may interfere with the rewarding effects of cocaine, making it a potential therapeutic target for cocaine addiction treatment.
D-Cycloserine
Relevance: D-Cycloserine is mentioned as an NMDA receptor agonist that can rescue behavioral changes induced by striatal inhibition of methyl-CpG binding protein 2 (MeCP2) and tuberous sclerosis complex 1 (TSC1) []. This research focuses on understanding the role of the dorsal striatum in autism spectrum disorder (ASD) and explores potential therapeutic targets. While Ecopipam is not directly mentioned in this context, it is relevant as a dopamine antagonist that might modulate similar pathways in the brain, particularly considering the role of dopamine in regulating striatal function.
Fenobam
Relevance: Fenobam is discussed alongside D-Cycloserine for its ability to rescue behavioral changes induced by striatal inhibition of MeCP2 and TSC1 []. This further highlights the potential role of glutamate dysregulation in the dorsal striatum in ASD and suggests that modulating glutamate signaling, either through NMDA receptors or mGluR5 receptors, might offer therapeutic benefits. While Ecopipam's primary mechanism is dopamine antagonism, its effects on striatal function could indirectly influence glutamate signaling, making Fenobam's mechanism relevant for comparison.
Fluphenazine
Relevance: Fluphenazine is mentioned alongside Aripiprazole as a dopamine receptor antagonist that has shown potential efficacy in treating Tourette syndrome []. While both drugs and Ecopipam target the dopaminergic system, Fluphenazine primarily blocks D2 receptors, differing from Ecopipam's selective D1 antagonism.
Haloperidol
Relevance: Haloperidol's relevance to Ecopipam lies in its use as a dopamine antagonist in studying effort-related decision-making in rats []. The study investigated the effects of various dopamine antagonists, including Haloperidol, on a progressive ratio/chow feeding task. The results showed that Haloperidol reduced work output but not food intake, suggesting a specific effect on effort-related behavior. While Ecopipam was not tested in this specific study, the findings highlight the broader role of dopamine antagonism in modulating motivation and effort-related decision-making, a research area relevant to Ecopipam's potential applications.
Nicotine
Relevance: Nicotine is studied in relation to Ecopipam to understand whether dopamine D1 receptors mediate the subjective effects of nicotine, which share similarities with the subjective effects of cocaine [, ]. Researchers found that Ecopipam pretreatment did not attenuate the subjective effects of intravenously administered nicotine in cocaine abusers, contrasting with previous findings showing that Ecopipam blocked the subjective effects of cocaine [, ]. This suggests that while D1 receptors play a role in cocaine's effects, they might not be as crucial for mediating nicotine's subjective effects.
Pimozide
Relevance: Pimozide is relevant to Ecopipam due to its use in a study investigating the effects of deep brain stimulation (DBS) on tremor in rat models of Parkinson's disease []. The study found that DBS of the subthalamic nucleus reduced tremulous jaw movements induced by various drugs, including the dopamine D2 antagonist pimozide. This research highlights the potential of DBS as a treatment for tremor and the complex interplay between DBS and dopaminergic medications like pimozide. While Ecopipam was not used in this study, the findings contribute to a broader understanding of dopaminergic modulation of tremor, a research area relevant to Ecopipam's potential applications.
SCH23390
Relevance: SCH23390 is included in a study examining the role of the dorsal striatum in autism spectrum disorder (ASD) []. The study found that SCH23390, a dopamine D1 antagonist, rescued behavioral changes induced by striatal inhibition of MeCP2 and TSC1, suggesting a potential therapeutic target for ASD symptoms. This finding is particularly relevant to Ecopipam, another selective dopamine D1 antagonist, as it highlights the potential of targeting D1 receptors for treating behavioral and social deficits associated with ASD.
Tetrabenazine
Relevance: Tetrabenazine is relevant to Ecopipam in the context of studying effort-related decision-making and motivation []. Research shows that tetrabenazine, a VMAT-2 inhibitor, impairs effort-related decision-making in rats, mimicking the motivational deficits observed in depression []. This study aimed to establish an animal model for studying the motivational symptoms of depression and investigating potential therapeutic interventions. While Ecopipam was not directly tested in this specific study, it is relevant as a dopamine antagonist that could potentially modulate similar pathways involved in motivation and effort-related behavior.
Source and Classification
Ecopipam is a derivative of benzazepine and is also known by its development codes such as SCH-39166, EBS-101, and PSYRX-101. Its chemical formula is C19H20ClNO, with a molar mass of 313.83 g/mol. The compound acts primarily as a selective antagonist at the dopamine D1 and D5 receptors while showing minimal affinity for D2-like receptors and serotonin 5-HT2 receptors.
Synthesis Analysis
Key Synthesis Steps
Starting Material: The synthesis begins with a chiral pool compound.
Catalytic Processes: Catalytic enantioselective methods are employed to achieve the desired stereochemistry.
Intermediate Formation: Various intermediates are formed through reactions that include C-S bond formation.
Final Product Isolation: The final product is isolated through standard purification techniques such as recrystallization.
The specific reaction conditions, including temperature, pressure, and solvent choice, are critical for optimizing yields and purity during the synthesis process.
Molecular Structure Analysis
Ecopipam's molecular structure can be described by its IUPAC name: trans-6,7,7a,8,9,13b-hexahydro-3-chloro-2-hydroxy-5H-benzo[d]naphtho[2,1-b]azepine. The compound features multiple rings characteristic of benzazepines and includes a chlorine atom and a hydroxyl group that contribute to its pharmacological activity.
Structural Features
Core Structure: The benzazepine framework provides rigidity essential for receptor binding.
Stereochemistry: The presence of stereocenters allows for different stereoisomers that may exhibit varied pharmacological effects.
Functional Groups: The hydroxyl group plays a crucial role in hydrogen bonding with receptor sites.
Chemical Reactions Analysis
Ecopipam undergoes several chemical reactions relevant to its pharmacological activity:
Mechanism of Action
Ecopipam functions primarily as an antagonist at the dopamine D1 and D5 receptors. By binding to these receptors without activating them, ecopipam effectively reduces dopaminergic signaling in the brain.
Mechanistic Insights
cAMP Pathway Modulation: Dopamine typically stimulates cAMP production via adenylate cyclase activation; ecopipam's antagonistic action leads to decreased cAMP levels.
Behavioral Effects: Preclinical studies indicate that ecopipam may mitigate behaviors associated with excessive dopaminergic activity, such as those seen in Tourette syndrome and other movement disorders.
Physical and Chemical Properties Analysis
Ecopipam exhibits several notable physical and chemical properties:
Appearance: Typically presented as a crystalline solid.
Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
Stability: Stability under various pH conditions is crucial for oral administration.
Relevant Data
Elimination Half-Life: Approximately 10 hours.
Blood-Brain Barrier Penetration: Capable of crossing the blood-brain barrier effectively due to its lipophilic nature.
Applications
Ecopipam's primary applications lie in the treatment of neurological disorders:
Tourette Syndrome: Clinical trials have shown promise in reducing tic severity.
Lesch-Nyhan Syndrome: Investigated for its potential to alleviate symptoms associated with this genetic disorder.
Speech Disorders: Evaluated in clinical settings for improving speech fluency.
Restless Legs Syndrome: Currently undergoing trials to assess efficacy in managing symptoms.
While ecopipam has demonstrated potential in these areas, its development has faced challenges related to side effects such as anxiety and depression. Further research is necessary to establish its safety profile and therapeutic efficacy across different indications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Palupiprant is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor type 4 (EP4; EP-4), with potential immunomodulating and antineoplastic activities. Upon oral administration, palupiprant selectively targets, binds to and blocks the activity of immunosuppressive tumor-associated myeloid cells (TAMCs) in the microenvironment. This abolishes TAMC-dependent immunosuppression and reduces tumor cell proliferation. The presence of immunosuppressive myeloid cells in certain tumors is associated with a poor prognosis.
EACC is a Novel reversible inhibitor of autophagic flux, preventing Stx17 loading onto autophagosomes and blocking autophagosome-lysosome fusion without any effect on lysosomal properties or on endocytosis mediated degradation of EGF receptor.
EAD1 is a potent and selective autophagy inhibitor with antiproliferative activity in lung and pancreatic cancer cells. EAD1 had an IC50 of 5.8 μM in the BxPC3 cells and was approximately 8-fold more potent than CQ and HCQ. EAD1 inhibited autophagy, as judged by the cellular accumulation of the autophagy-related autophagosome proteins LC3-II and p62 and induced apoptosis. The increases in LC3-II levels by the analogues were highly correlated with their growth inhibitory IC50s, suggesting that autophagy blockade is closely linked to inhibition of cell proliferation. EAD1 is a viable lead compound for evaluation of the antitumor activity of autophagy inhibitors in vivo.